2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Catalog No.
S1520151
CAS No.
34374-88-4
M.F
C9H6O6
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

CAS Number

34374-88-4

Product Name

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

IUPAC Name

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Molecular Formula

C9H6O6

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H

InChI Key

KAPNIDMXEKQLMQ-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

Synonyms

1,3,5-Triformyl-2,4,6-trihydroxybenzene; 1,3,5-Triformylphloroglucinol;2,4,6-Triformylphloroglucinol; 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde;

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

Synthesis and Characterization:

,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol-1,3,5-tricarbaldehyde, is a small organic molecule. Studies have been conducted on its synthesis and characterization. Researchers have employed various methods for its preparation, including:

  • Oxidation of phloroglucinol with chromium trioxide []
  • Acylation of phloroglucinol followed by hydrolysis []

These studies have also involved the application of various techniques for the characterization of the synthesized compound, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy to determine the molecular structure [, ]
  • Mass spectrometry to confirm the molecular weight [, ]

Potential Applications:

Research suggests that 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde may have potential applications in various scientific fields, including:

  • Material science: As a building block for the design of new functional materials due to its multiple reactive aldehyde groups [].
  • Medicinal chemistry: As a starting material for the synthesis of biologically active molecules, owing to its unique structure and potential for further functionalization [].

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is an organic compound with the molecular formula C₉H₆O₆ and a molecular weight of 210.14 g/mol. This compound features three aldehyde groups located at the 1, 3, and 5 positions of a benzene ring that is also substituted with three hydroxyl groups at the 2, 4, and 6 positions. The structural complexity of this compound contributes to its unique chemical properties and potential applications in various fields.

Due to its functional groups:

  • Condensation Reactions: The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals.
  • Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde exhibits biological activity that may include:

  • Antioxidant Properties: Its structure allows it to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
  • Potential Anti-inflammatory Effects: Some investigations indicate a role in modulating inflammatory pathways.

Several methods have been reported for synthesizing 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde:

  • Microwave-Assisted Synthesis: A method involving the reaction of pyrogallol with trifluoroacetic acid under microwave irradiation has been documented. This approach enhances reaction rates and yields while minimizing by-products .
  • Classical Organic Synthesis: Traditional methods may involve multi-step synthesis starting from simpler phenolic compounds through oxidation and formylation processes.
  • Covalent Organic Frameworks: Recent studies have explored the use of functionalized amine-based covalent organic frameworks as modifiers to enhance electrocatalytic properties during synthesis .

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has several notable applications:

  • Electrocatalysis: Its unique structure makes it suitable for use in electrocatalytic systems where it can enhance reaction efficiencies.
  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development.
  • Material Science: This compound can serve as a precursor for advanced materials in organic electronics and sensors.

Several compounds share structural similarities with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,4-Dihydroxy-3-methylbenzaldehyde6248-20-00.97
2-Hydroxy-5-methylisophthalaldehyde7310-95-40.97
2,5-Dihydroxyterephthalaldehyde1951-36-60.95

Uniqueness

The uniqueness of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde lies in its combination of multiple hydroxyl and aldehyde functionalities on a single aromatic ring. This complex structure not only enhances its reactivity but also contributes to its diverse biological activities compared to similar compounds that may lack such extensive functionalization.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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